molecular formula C21H22N4O2S B6556834 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide CAS No. 1040648-14-3

3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide

Cat. No. B6556834
CAS RN: 1040648-14-3
M. Wt: 394.5 g/mol
InChI Key: ZBEASPIEGWAFLZ-UHFFFAOYSA-N
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Description

The compound “3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)propanamide” is a complex organic molecule. It is an amide , which are compounds comprising a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 . The compound also contains a thiazole ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . It also contains an amide group, characterized by a carbonyl group (C=O) attached to a nitrogen atom .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

The compound’s structure suggests potential anti-inflammatory and analgesic effects. Its similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (2- (4-isobutylphenyl) propionic acid) hints at its ability to alleviate pain and reduce inflammation . Further research could explore its efficacy in treating arthritis and musculoskeletal disorders.

Biological Activities

Tryptamine (1) and its derivatives are known for their diverse biological activities. Given the presence of the tryptamine moiety in this compound, investigating its effects on various biological pathways (e.g., neurotransmission, mood regulation, or immune response) could be valuable .

Anticancer Potential

Thiazole derivatives have demonstrated anticancer properties. Investigating whether this compound exhibits cytotoxic effects against specific cancer cell lines could be worthwhile. Mechanistic studies could shed light on its mode of action .

Synthetic Methodology

The synthesis of this compound involves coupling ibuprofen with tryptamine via an amide bond. Researchers could optimize this synthetic route or explore alternative methods. Additionally, investigating the reactivity of the thiazole ring could lead to novel derivatives .

properties

IUPAC Name

3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-19(22-14-13-16-7-3-1-4-8-16)12-11-18-15-28-21(24-18)25-20(27)23-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEASPIEGWAFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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